(1-(Ethoxymethyl)cyclobutyl)methanamine
Overview
Description
(1-(Ethoxymethyl)cyclobutyl)methanamine is an organic compound with the molecular formula C8H17NO It is a derivative of cyclobutane, featuring an ethoxymethyl group and a methanamine group attached to the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Ethoxymethyl)cyclobutyl)methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a of suitable precursors.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1-(Ethoxymethyl)cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, where nucleophiles such as halides or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Halides or thiols.
Scientific Research Applications
(1-(Ethoxymethyl)cyclobutyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(Ethoxymethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the methanamine group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The cyclobutyl ring provides structural rigidity, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1-(Methoxymethyl)cyclobutyl)methanamine: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
(1-(Ethoxymethyl)cyclopropyl)methanamine: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
(1-(Ethoxymethyl)cyclopentyl)methanamine: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness: (1-(Ethoxymethyl)cyclobutyl)methanamine is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. The ethoxymethyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. The combination of these features makes it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
[1-(ethoxymethyl)cyclobutyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-7-8(6-9)4-3-5-8/h2-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZYXAZYCPPPGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650952 | |
Record name | 1-[1-(Ethoxymethyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-34-0 | |
Record name | 1-[1-(Ethoxymethyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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